molecular formula C9H14N2OS B12921585 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one CAS No. 62459-03-4

2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one

Cat. No.: B12921585
CAS No.: 62459-03-4
M. Wt: 198.29 g/mol
InChI Key: OSCYRJGKAGNLAQ-UHFFFAOYSA-N
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Description

2-(Isopentylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Isopentylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopentylthio)pyrimidin-4(1H)-one stands out due to the presence of the isopentylthio group, which imparts unique chemical properties and enhances its potential biological activities. This structural feature differentiates it from other pyrimidine derivatives and contributes to its versatility in various applications .

Properties

CAS No.

62459-03-4

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12)

InChI Key

OSCYRJGKAGNLAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC=CC(=O)N1

Origin of Product

United States

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